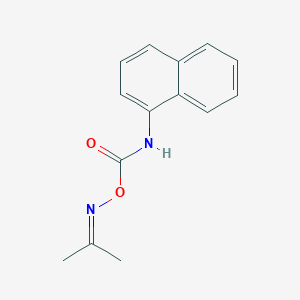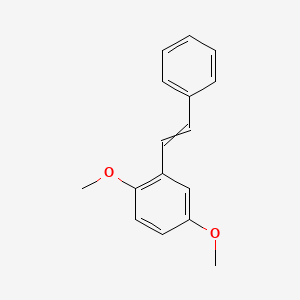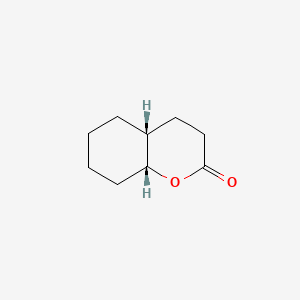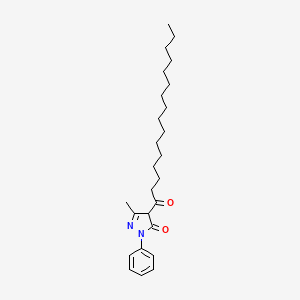
alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide: is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.356 g/mol . This compound is known for its unique structural properties, which include a nitro group attached to a benzyl phenyl sulfide backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide typically involves the reaction of 4-nitrobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl sulfide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl phenyl sulfides.
Aplicaciones Científicas De Investigación
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl sulfide group can engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Benzyl phenyl sulfide: Lacks the nitro and dimethyl groups, making it less reactive in certain chemical reactions.
4-Nitrobenzyl phenyl sulfide: Similar structure but lacks the alpha,alpha-dimethyl groups, affecting its steric and electronic properties.
Alpha,alpha-Dimethylbenzyl phenyl sulfide:
Uniqueness: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide is unique due to the presence of both the nitro and alpha,alpha-dimethyl groups.
Propiedades
Número CAS |
15013-24-8 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-nitro-4-(2-phenylsulfanylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15NO2S/c1-15(2,19-14-6-4-3-5-7-14)12-8-10-13(11-9-12)16(17)18/h3-11H,1-2H3 |
Clave InChI |
OPTWPQCCDJOHII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)

![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)

![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)


![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)
![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)




